
Apcin
Vue d'ensemble
Description
Apcin est un inhibiteur puissant et compétitif du complexe promoteur de l'anaphase/cyclosome (APC/C), ciblant spécifiquement la protéine Cdc20. Le complexe promoteur de l'anaphase/cyclosome est une ligase ubiquitine-protéine multifonctionnelle qui régule divers processus cellulaires tels que la division cellulaire, la différenciation, la stabilité du génome, le métabolisme énergétique, la mort cellulaire, l'autophagie et la carcinogénèse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Apcin peut être synthétisé par une série de réactions chimiques impliquant la formation de dérivés à base d'uréido. La synthèse implique généralement la réaction de dérivés de purine ou de pyrimidine avec des composés uréido dans des conditions contrôlées .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement des protocoles de synthèse organique standard, garantissant une pureté et un rendement élevés. Le composé est souvent produit sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde (DMSO) à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions : Apcin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound, modifiant ses propriétés chimiques.
Substitution : this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes, conduisant à la formation d'analogues
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues d'this compound avec des groupes fonctionnels modifiés, améliorant leur affinité de liaison et leur activité biologique .
Applications De Recherche Scientifique
Osteosarcoma (OS)
Apcin has been extensively studied for its effects on osteosarcoma, a common malignant bone tumor. Research indicates that this compound significantly inhibits OS cell proliferation and induces apoptosis. In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in OS cell lines such as MG63 and U2OS. Specifically:
- Cell Proliferation : At concentrations of 50 µM and 75 µM, this compound achieved approximately 50% and 75% inhibition of cell growth at 72 hours, respectively .
- Invasion and Migration : this compound treatment also suppressed the migration and invasion capabilities of OS cells, indicating its potential as a therapeutic agent for metastatic disease .
Glioblastoma (GBM)
This compound's role in glioblastoma treatment is increasingly recognized. Studies have shown that this compound not only inhibits GBM cell proliferation but also enhances sensitivity to temozolomide (TMZ), a standard chemotherapy drug for GBM. Key findings include:
- Inhibition of Growth : this compound effectively reduced GBM cell proliferation in a dose- and time-dependent manner.
- Enhanced TMZ Sensitivity : The combination of this compound with TMZ resulted in significantly higher apoptosis rates compared to either treatment alone, suggesting that targeting Cdc20 may overcome TMZ resistance .
Comparative Efficacy
Recent studies have explored the efficacy of various this compound analogs. For instance, certain derivatives have demonstrated improved potency against triple-negative breast cancer cell lines compared to this compound itself, with enhancements in antiproliferative effects by 5–10 times . This highlights the potential for developing more effective derivatives based on the this compound scaffold.
Table: Summary of Case Studies on this compound Applications
Mécanisme D'action
Apcin exerts its effects by binding to the Cdc20 protein, a coactivator of the anaphase-promoting complex/cyclosome. By binding to Cdc20, this compound prevents the recognition of substrates by the anaphase-promoting complex/cyclosome, thereby inhibiting its ubiquitin-protein ligase activity. This inhibition leads to the stabilization of cell cycle proteins and prolongs mitosis, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
ProTAME: Another inhibitor of the anaphase-promoting complex/cyclosome, but with a different mechanism of action.
TAME: A cell-permeable inhibitor that targets the anaphase-promoting complex/cyclosome.
Ureido-based Apcin Analogues: These analogues have been synthesized to enhance the binding affinity and biological activity of this compound
Uniqueness of this compound: this compound is unique due to its specific binding to the Cdc20 protein and its ability to competitively inhibit the anaphase-promoting complex/cyclosome. This specificity makes it a valuable tool in studying the role of the anaphase-promoting complex/cyclosome in cellular processes and its potential as an anticancer agent .
Activité Biologique
Apcin is a novel small molecule identified as a potent inhibitor of the cell division cycle protein 20 (Cdc20), a crucial regulator in the anaphase-promoting complex/cyclosome (APC/C) ubiquitin ligase complex. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and potential therapeutic applications.
This compound functions primarily by inhibiting the interaction between Cdc20 and its substrates, thereby blocking substrate-mediated Cdc20 loading onto the APC. This inhibition disrupts the APC-dependent ubiquitylation process, which is essential for the progression of mitosis. By prolonging mitotic duration, this compound induces cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
Efficacy in Cancer Cell Lines
Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. Notably, studies have shown that this compound's IC50 values (the concentration required to inhibit cell viability by 50%) range around 300 μM in certain contexts, although modifications to its structure have resulted in derivatives with enhanced potency .
Table 1: IC50 Values of this compound and Its Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | ~300 | Cdc20 inhibition |
Compound 20 | HeLa | 40 | Apoptosis induction and G2/M arrest |
Compound 27 | HeLa | 1 | Stronger pro-apoptotic effect than this compound |
Compound X | MDA-MB-468 | ~10 | Enhanced Cdc20 inhibition |
Case Studies and Experimental Findings
-
Triple-Negative Breast Cancer (TNBC) :
In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), several analogs of this compound demonstrated improved anti-tumor activities compared to this compound itself. These modifications included replacing the pyrimidine group with thiazole-containing groups, resulting in IC50 values significantly lower than that of this compound . -
Mechanistic Studies :
Experiments using Annexin V-FITC/PI double-staining fluorescence assays indicated that both this compound and its derivatives induce apoptosis in cancer cells. Specifically, compound 20 was found to block cells in the G2/M phase more effectively than this compound . -
Cell Cycle Analysis :
Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in cells arrested at the G2/M phase. For example, after treatment with 150 μM of this compound, approximately 34.87% of cells were found in this phase .
Structural Modifications and Their Impact
Recent studies have focused on synthesizing ureido-based analogs of this compound to enhance its biological activity. These modifications have been shown to significantly increase potency against various cancer cell lines while maintaining specificity towards Cdc20 inhibition .
Propriétés
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHXVOGJFGTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-04-7 | |
Record name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.